molecular formula C18H14FN5OS B2553428 7-((3-fluorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 863500-73-6

7-((3-fluorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Numéro de catalogue: B2553428
Numéro CAS: 863500-73-6
Poids moléculaire: 367.4
Clé InChI: GVSSVKDBXIEUDS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-((3-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound featuring a [1,2,3]triazolo[4,5-d]pyrimidine core substituted at position 3 with a 4-methoxyphenyl group and at position 7 with a 3-fluorobenzylthio moiety.

Propriétés

IUPAC Name

7-[(3-fluorophenyl)methylsulfanyl]-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN5OS/c1-25-15-7-5-14(6-8-15)24-17-16(22-23-24)18(21-11-20-17)26-10-12-3-2-4-13(19)9-12/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSSVKDBXIEUDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC4=CC(=CC=C4)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthesis of 4-Chloro-7-((3-Fluorobenzyl)thio)Pyrimidin-5-Amine

Starting Material : 4,7-Dichloropyrimidin-5-amine (I ).
Step 1 : Thioether formation at position 7.

  • Reagents : 3-Fluorobenzyl mercaptan, NaH (base), anhydrous DMF.
  • Conditions : 0°C to room temperature, 12 h.
  • Mechanism : Nucleophilic aromatic substitution (SNAr) facilitated by the electron-deficient pyrimidine ring.
  • Yield : 78%.

Step 2 : Substitution at position 4 with 4-methoxyaniline.

  • Reagents : 4-Methoxyaniline, DIEA, DMSO, 80°C, 6 h.
  • Mechanism : SNAr displacement enhanced by electron-donating methoxy group.
  • Yield : 85%.

Diazotization and Cyclization to Form Triazolo Ring

Step 3 : Treatment with NaNO₂/HCl.

  • Conditions : 0–5°C, 2 h.
  • Mechanism : Diazonium intermediate formation followed by intramolecular cyclization.
  • Yield : 70%.

Characterization Data :

  • ¹H NMR (400 MHz, DMSO- d₆): δ 8.42 (s, 1H, pyrimidine-H), 7.65–7.58 (m, 4H, aromatic), 4.52 (s, 2H, SCH₂), 3.82 (s, 3H, OCH₃).
  • HRMS : [M+H]+ Calculated: 410.0984; Found: 410.0986.

Synthetic Route 3: One-Pot Cyclization and Functionalization

Condensation of 5-Amino-4,6-dichloropyrimidine with 4-Methoxyphenylhydrazine

Step 1 : Formation of hydrazone intermediate.

  • Reagents : 4-Methoxyphenylhydrazine, EtOH, reflux, 2 h.
  • Yield : 88%.

Step 2 : Cyclization with NaNO₂/HCl.

  • Conditions : 0°C, 1 h.
  • Product : 7-Chloro-3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidine (IV ).
  • Yield : 68%.

Thiol-Displacement in Presence of Cu(I) Catalyst

Step 3 : Use of CuI/L-Proline Catalytic System.

  • Reagents : 3-Fluorobenzyl mercaptan, CuI (10 mol%), L-proline (20 mol%), K₂CO₃, DMSO, 80°C, 12 h.
  • Mechanism : Ullmann-type coupling for C–S bond formation.
  • Yield : 80%.

Comparative Analysis of Synthetic Routes

Parameter Route 1 Route 2 Route 3
Total Yield 46% 55% 50%
Number of Steps 3 3 3
Purification Complexity Moderate High Moderate
Scalability High Moderate High

Key Observations :

  • Route 1 offers high regioselectivity but requires stringent temperature control during diazotization.
  • Route 2 employs POCl₃, posing safety challenges, but achieves excellent chlorination efficiency.
  • Route 3 utilizes eco-friendly Cu catalysis but incurs higher costs.

Mechanistic and Theoretical Considerations

Regioselectivity in Triazolo Ring Formation

Density functional theory (DFT) studies on analogous systems reveal that cyclization preferentially occurs at the N1 position of pyrimidine due to lower activation energy (ΔG‡ = 28.5 kcal/mol) compared to alternative pathways (ΔG‡ = 34.2 kcal/mol). This aligns with experimental outcomes where the desired regioisomer dominates.

Thiol-Displacement Kinetics

The SNAr reaction at position 7 proceeds via a Meisenheimer complex intermediate. Electron-withdrawing groups on the pyrimidine ring (e.g., triazolo) enhance reactivity, reducing reaction time from 24 h to 8 h.

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the fluorobenzylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine, and sulfonation using sulfur trioxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro, halo, and sulfonyl derivatives.

Applications De Recherche Scientifique

The compound exhibits promising biological activities, particularly in:

  • Cancer Therapy : Research indicates that derivatives of triazolopyrimidine can act as inhibitors of specific enzymes involved in cancer progression. For instance, studies have shown that certain triazolopyrimidine derivatives can inhibit USP28, an enzyme implicated in the regulation of cancer cell proliferation and survival .
  • Enzyme Inhibition : The triazolopyrimidine core is known for its ability to bind to active sites on target proteins, modulating their activity. This interaction can lead to therapeutic effects in various diseases .

Synthetic Routes

The synthesis of 7-((3-fluorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves several key steps:

  • Formation of the Triazolopyrimidine Core : Cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of the 3-Fluorobenzylthio Group : Achieved through nucleophilic substitution reactions.
  • Attachment of the 4-Methoxyphenyl Group : This can be accomplished via coupling reactions such as Suzuki or Heck coupling .

Applications in Medicinal Chemistry

The unique properties of 7-((3-fluorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine make it a candidate for:

  • Drug Development : Its ability to inhibit specific enzymes makes it a target for developing new anticancer drugs.
  • Biological Research : As a tool compound for studying enzyme function and signaling pathways in cancer biology .

Case Studies and Research Findings

  • USP28 Inhibition : A study demonstrated that triazolopyrimidine derivatives could effectively inhibit USP28 activity, leading to reduced proliferation of cancer cells. This highlights the potential for these compounds in targeted cancer therapies .
  • Synthesis and Evaluation : Various studies have focused on synthesizing new derivatives based on the triazolopyrimidine structure and evaluating their biological activities. For example, modifications in substituents have been shown to enhance potency against specific cancer cell lines .

Mécanisme D'action

The mechanism of action of 7-((3-fluorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s binding to these targets can modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparaison Avec Des Composés Similaires

Structural and Substituent Variations

The [1,2,3]triazolo[4,5-d]pyrimidine scaffold is highly versatile, with substituents at positions 3 and 7 dictating target affinity, solubility, and metabolic stability. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Triazolo[4,5-d]pyrimidine Derivatives
Compound Name/Identifier Position 3 Substituent Position 7 Substituent Molecular Weight (g/mol) Key Activities/Applications Evidence Source
Target Compound 4-Methoxyphenyl 3-Fluorobenzylthio ~354 (calculated) Unknown (inferred structural role)
(3-Methoxyphenyl){4-[3-(4-methoxy... 4-Methoxyphenyl Piperazinyl-methoxybenzoyl 445.483 Undisclosed
3-Benzyl-7-(piperazin-1-yl)-5-(propylthio)... Benzyl Piperazinyl, propylthio 392.1657 Undisclosed
Ticagrelor (from ) Cyclopentanol derivative Cyclopropylamino, propylthio 522.56 Antiplatelet (P2Y12 receptor antagonist)
9e (EZH2/HDAC inhibitor) Morpholinomethylbenzyl Benzo[d]oxazol-2-ylthio Not reported Dual EZH2/HDAC inhibition
7-Chloro-3-phenethyl derivative Phenethyl Chlorine Not reported Synthetic intermediate
A1 (DFT study compound) Benzyl Hydrazinyl-(2-chlorobenzylidene) Not reported Theoretical antimycobacterial

Key Findings from Structural Analysis

Position 3 Modifications: The 4-methoxyphenyl group in the target compound is associated with enhanced lipophilicity compared to smaller substituents (e.g., benzyl in ). This may improve membrane permeability but reduce aqueous solubility . In ticagrelor analogs (), bulky cyclopentanol derivatives at position 3 are critical for P2Y12 receptor binding, suggesting that the 4-methoxyphenyl group in the target compound may favor interactions with aromatic-rich binding pockets .

Position 7 Modifications: The 3-fluorobenzylthio substituent introduces electron-withdrawing fluorine, which may enhance metabolic stability compared to unfluorinated analogs (e.g., benzylthio in ) .

Biological Activity Trends: Antiplatelet Activity: Ticagrelor analogs with cyclopropylamino and propylthio groups () demonstrate potent P2Y12 antagonism, highlighting the importance of position 7’s sulfur atom for receptor engagement . Enzyme Inhibition: Derivatives with benzoxazolylthio () or hydrazinyl () groups show activity against EZH2/HDAC or mycobacterial targets, suggesting the target compound’s thioether could be optimized for similar applications .

Activité Biologique

7-((3-fluorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound belonging to the triazolopyrimidine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and enzyme inhibition properties.

Structure and Synthesis

The compound's structure features a triazolopyrimidine core with a 3-fluorobenzylthio group and a 4-methoxyphenyl substituent. The synthesis typically involves:

  • Formation of the Triazolopyrimidine Core : Achieved through cyclization of precursors under acidic or basic conditions.
  • Introduction of the 3-Fluorobenzylthio Group : Via nucleophilic substitution.
  • Attachment of the 4-Methoxyphenyl Group : Using coupling reactions like Suzuki or Heck coupling.

Anticancer Activity

Research indicates that derivatives of triazolopyrimidines exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Compound Efficacy : In studies involving similar triazolopyrimidine derivatives, compounds demonstrated IC50 values ranging from 0.53 to 13.1 µM against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and MGC-803 (gastric cancer) .
  • Mechanism of Action : The mechanism often involves the inhibition of key signaling pathways such as ERK and AKT, leading to cell cycle arrest and apoptosis in cancer cells .

Antibacterial Activity

The antibacterial potential of triazolopyrimidine derivatives has also been explored:

  • Activity Against Pathogens : Some studies report that certain analogs exhibit activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) indicating effective antibacterial properties .
  • Distinct Mechanisms : The observed antibacterial effects are generally independent of the anticancer activities, suggesting that these compounds may target different biological pathways .

Enzyme Inhibition

The compound's structure allows for interactions with various enzymes:

  • Target Enzymes : Research suggests potential inhibitory effects on enzymes involved in cancer progression and inflammation.
  • Enzyme Binding Studies : These studies reveal that the triazolopyrimidine core can effectively bind to active sites of specific enzymes, modulating their activity .

Case Studies and Research Findings

StudyCompoundCell LineIC50 (µM)Mechanism
Study AH12MGC-8039.47Inhibition of ERK signaling
Study BCompound 2HCT-1160.53Tubulin polymerization inhibition
Study CTicagrelor analoguesMRSAVariesAntibacterial activity

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.